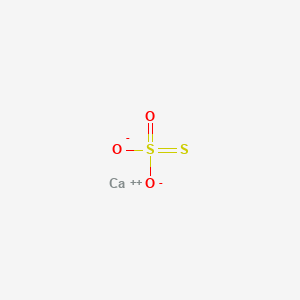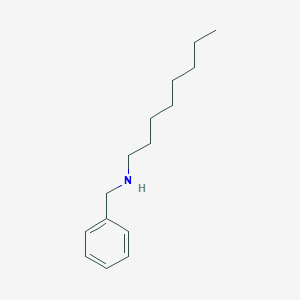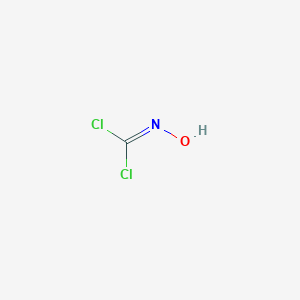
Butan-1-ol;titanium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-ol;titanium(2+);dichloride is a chemical compound with the molecular formula C8H20Cl2O2Ti It is a coordination complex where butan-1-ol is coordinated to a titanium(2+) ion, which is further bonded to two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butan-1-ol;titanium(2+);dichloride typically involves the reaction of titanium tetrachloride with butan-1-ol in the presence of a reducing agent. One common method is to use a titanium sponge to reduce titanium tetrachloride in a molten salt medium such as NaCl-KCl . The reaction conditions often include elevated temperatures and controlled atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrolysis processes. These processes are designed to produce high-purity titanium compounds by controlling the electrokinetic parameters, such as current density and ion concentration, to optimize the morphology and purity of the titanium deposit .
Chemical Reactions Analysis
Types of Reactions
Butan-1-ol;titanium(2+);dichloride can undergo various chemical reactions, including:
Oxidation: The titanium(2+) ion can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The chloride ions can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as inert atmospheres and controlled temperatures, to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium(4+) compounds, while substitution reactions can produce various titanium complexes with different ligands .
Scientific Research Applications
Butan-1-ol;titanium(2+);dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the polymerization of olefins.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as nanocomposites and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug delivery systems.
Mechanism of Action
The mechanism by which butan-1-ol;titanium(2+);dichloride exerts its effects involves the coordination of butan-1-ol to the titanium(2+) ion, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the titanium center can activate substrates for subsequent reactions, while in material science, the compound can influence the properties of the resulting materials .
Comparison with Similar Compounds
Similar Compounds
Titanium tetrachloride: A common precursor for titanium-based compounds.
Titanium(IV) oxide: Widely used in catalysis and material science.
Titanium(III) chloride: Another titanium compound with different oxidation states and reactivity.
Uniqueness
Butan-1-ol;titanium(2+);dichloride is unique due to its specific coordination environment and the presence of butan-1-ol as a ligand. This unique structure imparts distinct reactivity and properties compared to other titanium compounds, making it valuable for specialized applications in catalysis and material science .
Properties
CAS No. |
1790-25-6 |
|---|---|
Molecular Formula |
C8H20Cl2O2Ti |
Molecular Weight |
267.01 g/mol |
IUPAC Name |
butan-1-ol;dichlorotitanium |
InChI |
InChI=1S/2C4H10O.2ClH.Ti/c2*1-2-3-4-5;;;/h2*5H,2-4H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
FWCTZJNNLCYVMA-UHFFFAOYSA-L |
SMILES |
CCCCO.CCCCO.[Cl-].[Cl-].[Ti+2] |
Canonical SMILES |
CCCCO.CCCCO.Cl[Ti]Cl |
Key on ui other cas no. |
1790-25-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


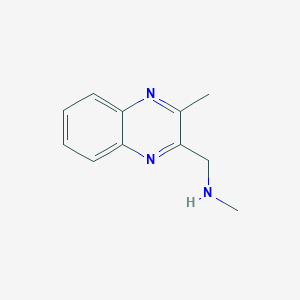
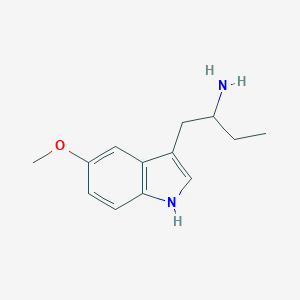
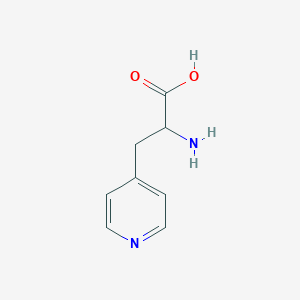
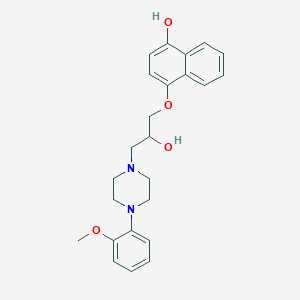
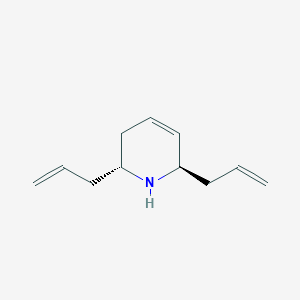
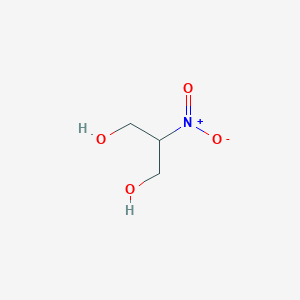
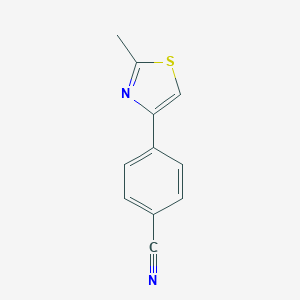
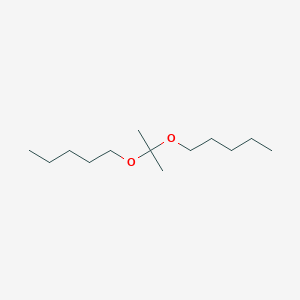
![[1,4,4-Tris(hydroxymethyl)cyclohexyl]methanol](/img/structure/B158256.png)

